molecular formula C25H26O4 B2806515 8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one CAS No. 1072940-16-9

8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

Cat. No. B2806515
CAS RN: 1072940-16-9
M. Wt: 390.479
InChI Key: WTAXKMYOFXPLSV-IDUWFGFVSA-N
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Description

This compound is also known as Isomacarangin . It is a type of flavonoid, a class of compounds known for their diverse and potent biological activities . The molecular formula of this compound is C25H26O6 .


Molecular Structure Analysis

The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

One of the most bioactive plant flavonoids, Kaempferol, which has a similar structure to the compound , has been quantitatively investigated for its ability to bind iron and scavenge DPPH radicals .


Physical And Chemical Properties Analysis

The average mass of this compound is 422.470 Da and the monoisotopic mass is 422.172943 Da .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, flavonoids, in general, are recognized as highly potent external defense factors against oxidative damage .

Future Directions

Given the significant biological activities associated with chroman-4-one derivatives, future research could focus on improving the methodologies of synthesis to yield novel chromanone analogs . Additionally, further investigation into the specific biological activities and mechanisms of action of this compound could be beneficial.

properties

IUPAC Name

8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAXKMYOFXPLSV-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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